
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a useful research compound. Its molecular formula is C24H27N7O4 and its molecular weight is 477.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide , identified by its CAS number 1351605-31-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is C15H19N5O3, with a molecular weight of 317.34 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a pyrazole and a pyridazine ring, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives have significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in glioma and neuroblastoma cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5f | C6 (glioma) | 5.13 | Apoptosis |
5f | SH-SY5Y (neuroblastoma) | 5.00 | Apoptosis |
4a | Various | 24.31 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The compound's structural components suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Pyrazole derivatives have historically been evaluated for their COX inhibitory activity.
Table 2: COX Inhibition Potency
Compound | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|
119a | 0.02 | 462.91 |
Celecoxib | 0.04 | 313.12 |
The biological activities of this compound can be attributed to its ability to modulate several pathways:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancerous cells.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives similar to the target compound:
- Study on Glioma Cells : A study indicated that pyrazole derivatives induced significant apoptosis in C6 glioma cells, with flow cytometry revealing a high percentage of late apoptotic cells.
- Anti-inflammatory Testing : A series of compounds were tested for their anti-inflammatory properties using an enzyme immunoassay kit, demonstrating potent COX-2 inhibition comparable to established drugs like celecoxib.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O4/c1-15-13-16(2)31(28-15)20-9-10-22(33)30(29-20)14-21(32)25-11-12-26-23(34)17-5-7-19(8-6-17)27-24(35)18-3-4-18/h5-10,13,18H,3-4,11-12,14H2,1-2H3,(H,25,32)(H,26,34)(H,27,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBXMZJCVEUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.